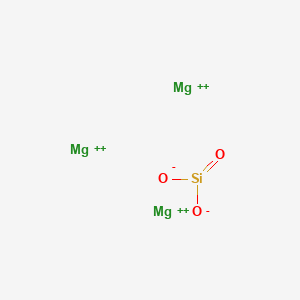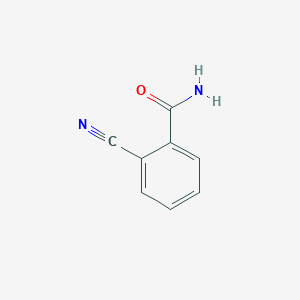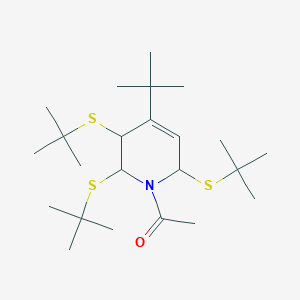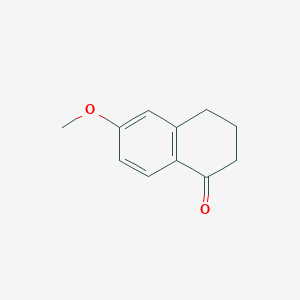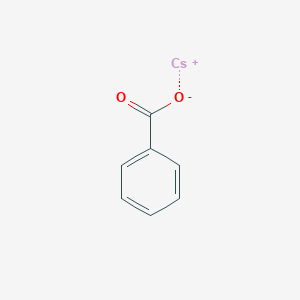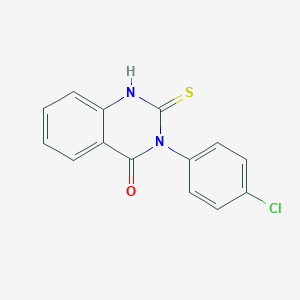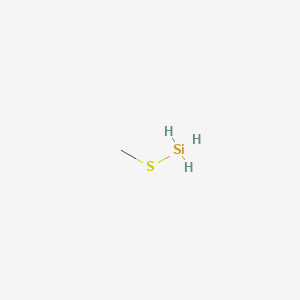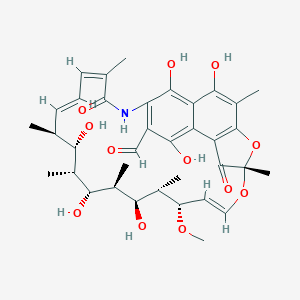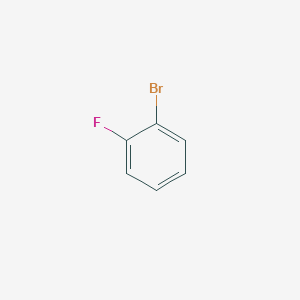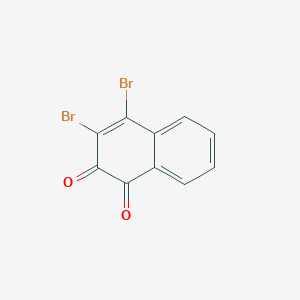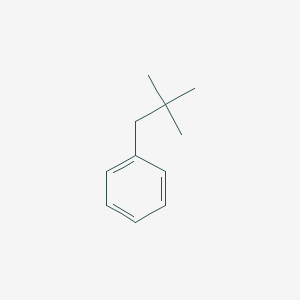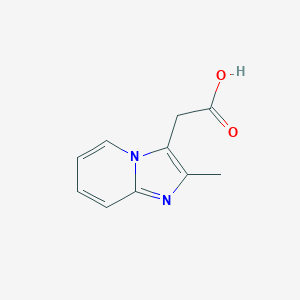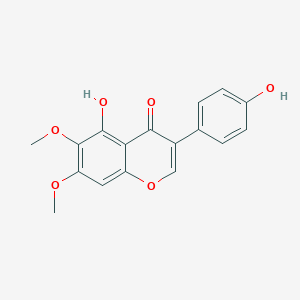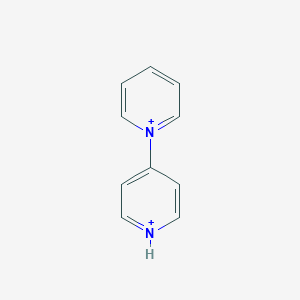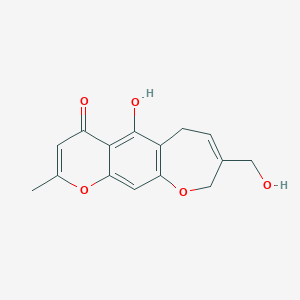
Pteroxylinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroxylinol is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic applications. It is a flavonoid that is found in various plants, including the bark of the tree Pterocarpus marsupium. Pteroxylinol has been shown to possess antioxidant, anti-inflammatory, and antidiabetic properties, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Cyclooxygenase 1 (COX-1) Genetic Variation and Drug Response : A study by Halushka, Walker, and Halushka (2003) in "Clinical Pharmacology & Therapeutics" examined the functional variation in the gene COX-1, related to disease and responses to xenobiotics, which could provide insights into drug interactions and genetic responses relevant to compounds like Pteroxylinol (Halushka, Walker, & Halushka, 2003).
Phosphatidylinositol Phosphate Kinases and Diseases : Research by Takasuga and Sasaki (2013) in "Journal of Biochemistry" discussed the roles of phosphatidylinositol phosphate kinases in controlling endolysosomal systems and their impact on various mammalian tissues. This could be relevant to understanding the biochemical pathways Pteroxylinol might influence (Takasuga & Sasaki, 2013).
Post-Translational Modifications (PTMs) and Protein Diversity : A study by Kasteren et al. (2007) in "Nature" explored chemical tagging approaches for attaching multiple modifications to proteins. Understanding PTMs is crucial for comprehending how compounds like Pteroxylinol might affect protein function (Kasteren et al., 2007).
Antitrypanosomal Activity of Plant Extracts : Obi et al. (2019) in "Journal of Ethnopharmacology" evaluated the antitrypanosomal activity of plant extracts, which might offer a comparative perspective on the potential biological activities of Pteroxylinol (Obi et al., 2019).
Biomedical Applications of Platinum Nanoparticles : Jeyaraj et al. (2019) in "Nanomaterials" reviewed the synthesis, characterization, and biomedical applications of platinum nanoparticles. This research could provide a framework for understanding the potential biomedical applications of Pteroxylinol (Jeyaraj et al., 2019).
Propiedades
Número CAS |
17981-91-8 |
|---|---|
Nombre del producto |
Pteroxylinol |
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
5-hydroxy-8-(hydroxymethyl)-2-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O5/c1-8-4-11(17)14-13(20-8)5-12-10(15(14)18)3-2-9(6-16)7-19-12/h2,4-5,16,18H,3,6-7H2,1H3 |
Clave InChI |
MTYPSGQGXPXUOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |
SMILES canónico |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



